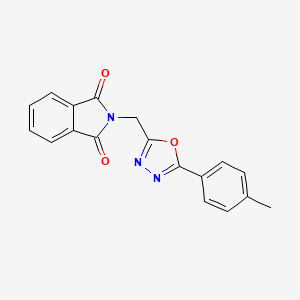

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione

Description

The compound 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione features an isoindoline-1,3-dione core linked via a methyl group to a 1,3,4-oxadiazole ring substituted with a para-tolyl (p-tolyl) moiety. Isoindoline-1,3-dione derivatives are renowned for their versatile pharmacological properties, including enzyme inhibition and antidiabetic activity .

Properties

IUPAC Name |

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3/c1-11-6-8-12(9-7-11)16-20-19-15(24-16)10-21-17(22)13-4-2-3-5-14(13)18(21)23/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVAYHUXPXUTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2. The interaction of this compound with its target leads to changes in the receptor’s activity, which can result in a variety of physiological effects.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have favorable pharmacokinetic properties.

Result of Action

Biochemical Analysis

Biochemical Properties

2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the human dopamine receptor D2, where it acts as a ligand. The binding interaction between this compound and the dopamine receptor D2 is characterized by its affinity for the allosteric binding site, which influences the receptor’s activity. Additionally, this compound has been evaluated for its pharmacokinetic parameters and toxicity properties, indicating its potential as a bioactive molecule.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involving the dopamine receptor D2. By binding to this receptor, this compound can modulate gene expression and cellular metabolism, leading to changes in cell function. In vitro studies have demonstrated its potential to revert Parkinsonism in a mouse model, highlighting its therapeutic potential.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the dopamine receptor D2. This compound acts as a ligand, binding to the allosteric site of the receptor and influencing its activity. The binding interaction is characterized by its binding energy (ΔG), which determines the affinity of the compound for the receptor. Additionally, this compound has been shown to influence enzyme inhibition and activation, further elucidating its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although its stability may be affected by environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, indicating that there is a minimum effective dose required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic flux and metabolite levels are critical factors that determine its biochemical activity. Studies have shown that this compound can be metabolized by specific enzymes, leading to the formation of active metabolites that contribute to its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential factors that influence its biochemical effects. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific tissues are critical determinants of its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications are essential factors that influence the subcellular localization of this compound. The precise localization of this compound within the cell is critical for its interaction with biomolecules and its overall biochemical activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physico-Chemical Properties

Table 1: Key Physico-Chemical and Structural Comparisons

Key Observations :

- The target compound’s p-tolyl-oxadiazole moiety distinguishes it from analogues with phenyl (e.g., ) or alkyl (e.g., ) substituents.

- High thermal stability (m.p. >300°C) is observed in triazolidine derivatives , suggesting that heterocycle choice significantly impacts thermal behavior.

- Molecular weights vary widely (271–477 g/mol), influencing solubility and bioavailability.

Enzyme Inhibition

- Oxadiazole-Quinoline Hybrids: Compounds like 5a and 5b () exhibit potent inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), attributed to the sulfur-linked oxadiazole and quinoline moieties .

- Thiazole Derivatives : highlights enhanced bioactivity when thiazole is combined with oxadiazole or isoindoline-1,3-dione . However, the target compound’s oxadiazole-p-tolyl combination may offer superior electron-withdrawing effects compared to thiazole-based systems.

Antihyperglycemic Activity

Research Findings and Implications

Oxadiazole vs. Triazolidine: Oxadiazole derivatives generally exhibit higher metabolic stability than triazolidines, making them preferable for drug development .

Contradictions and Gaps: While sulfonylurea derivatives excel in antidiabetic activity , the target compound’s oxadiazole core may prioritize enzyme inhibition, underscoring the need for target-specific design. Limited thermal data for the target compound necessitates further characterization to assess formulation stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.